4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.
Preparation Methods
The synthesis of 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. One common method involves the Gewald reaction, which is used to synthesize thienopyrimidine derivatives. The reaction conditions often include the use of cyclohexanone as a starting material, followed by various steps involving nucleophilic reagents and catalysts such as copper sulfate and sodium ascorbate .
Chemical Reactions Analysis
4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives
Scientific Research Applications
4-(5,6,7,8-tetrahydro1
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for biochemical studies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. It is known to phosphorylate histone H3.1, leading to the epigenetic inhibition of a subset of genes. This phosphorylation event is crucial for regulating cell-cycle progression and gene transcription .
Comparison with Similar Compounds
Similar compounds to 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide include other thienopyrimidines and their derivatives. These compounds share the core structure of a thiophene ring fused to a pyrimidine ring but differ in their substituents and functional groups. Examples include:
- 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-alkyl-5,6,7,8-tetrahydro[4,5]benzothieno[2,3-d]pyrimidin-4-one derivatives
- 3-benzylidene-aminotetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one derivatives .
These compounds are unique in their specific biological activities and potential therapeutic applications, making 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide a valuable compound for further research and development.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c18-15(22)10-5-7-11(8-6-10)21-16-14-12-3-1-2-4-13(12)23-17(14)20-9-19-16/h5-9H,1-4H2,(H2,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDXFNDLNLXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.